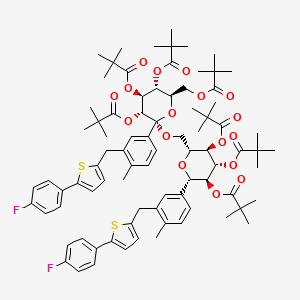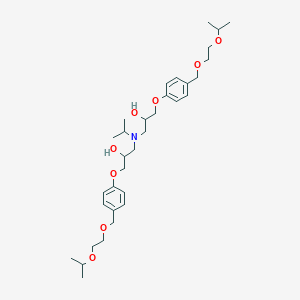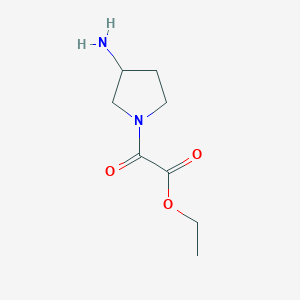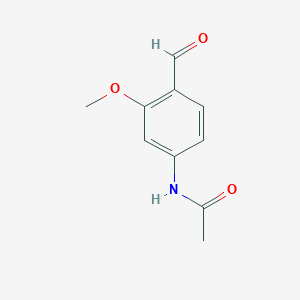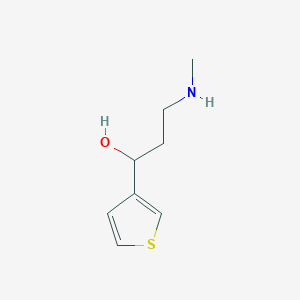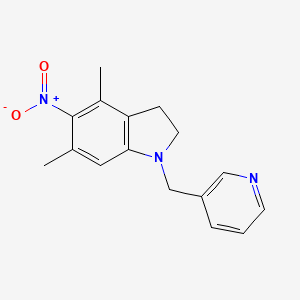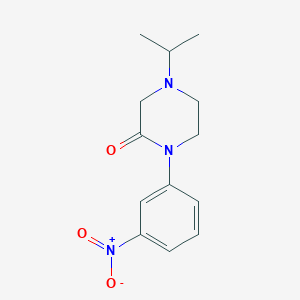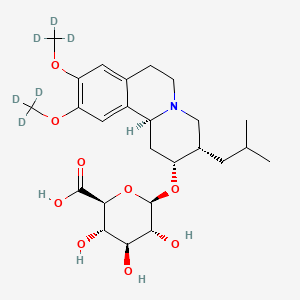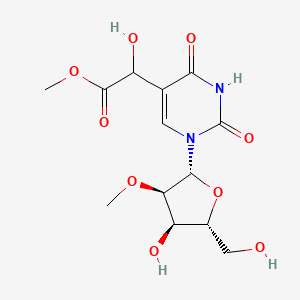
5-(Carboxyhydroxymethyl)-2'-O-methyluridine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-(Carboxyhydroxymethyl)-2’-O-methyluridine and methanol.
Oxidation: 5-(Carboxyhydroxymethyl)-2’-O-methyluridine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a chain terminator during DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The molecular targets include polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Carboxyhydroxymethyl)-2’-O-methyluridine
- 5-(Carboxyhydroxymethyl)-2’-O-methylcytidine
- 5-(Carboxyhydroxymethyl)-2’-O-methylthymidine
Uniqueness
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester is unique due to its specific esterification, which can enhance its stability and solubility compared to its non-esterified counterparts . This modification can also influence its biological activity and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C13H18N2O9 |
|---|---|
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
InChI |
InChI=1S/C13H18N2O9/c1-22-9-8(18)6(4-16)24-11(9)15-3-5(7(17)12(20)23-2)10(19)14-13(15)21/h3,6-9,11,16-18H,4H2,1-2H3,(H,14,19,21)/t6-,7?,8-,9-,11-/m1/s1 |
Clave InChI |
OUUYMMOUHMVFLU-VDZCSFMGSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
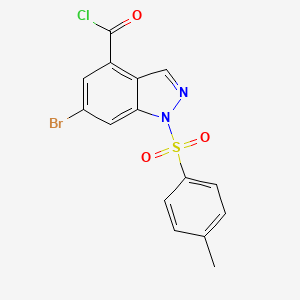
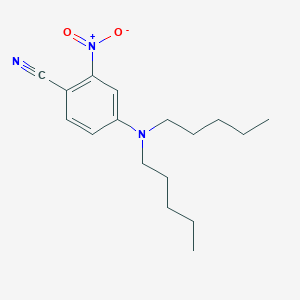
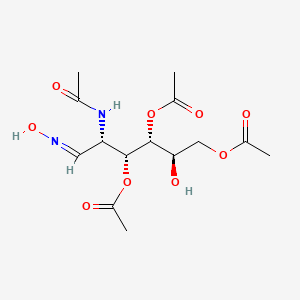
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
